Zero Hydrogen-Bond Donor Count vs. Amide-Containing Thiazepane Analogs: Implications for Passive Membrane Permeability
CAS 2310140-71-5 possesses zero hydrogen-bond donors (HBD = 0), a computed property differentiating it from amide-linked thiazepane analogs such as N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide, which contains one HBD from the secondary amide NH [1]. A reduction in HBD count from 1 to 0 is associated with a predicted increase in passive membrane permeability based on established Lipinski and Veber guidelines, where desolvation energy required for membrane partitioning decreases with each HBD removed [2]. The quantitative HBD difference is therefore 1 (target: 0; comparator amide analog: 1).
| Evidence Dimension | Hydrogen-bond donor count (computed) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide (estimated HBD = 1 from secondary amide NH) |
| Quantified Difference | ΔHBD = 1 (0 vs. 1) |
| Conditions | Computed molecular property; no experimental permeability assay directly reported for CAS 2310140-71-5 |
Why This Matters
For researchers selecting neutral probe molecules for cell-based assays where passive permeability is critical, the zero-HBD ester scaffold offers a measurable advantage over amide-linked comparators in minimizing H-bond-mediated membrane retention.
- [1] Kuujia.com. Cas no 2034527-97-2: N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide. Comparator datasheet. Retrieved April 2026. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
